

Application Note: Determination of Haloxyfop Residues in Animal Tissues by GC-MS/MS

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Compound of Interest

Compound Name: Haloxyfop-P

Cat. No.: B166194

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Abstract

This application note details a robust and sensitive method for the determination of haloxyfop residues in various animal tissues, including muscle, liver, kidney, and fat. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by a derivatization step to convert haloxyfop into a more volatile compound suitable for gas chromatography. Detection and quantification are achieved using tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity. This method is intended for researchers, scientists, and professionals in drug development and food safety for monitoring haloxyfop residues in compliance with regulatory standards.

Introduction

Haloxyfop is a selective post-emergence herbicide used to control grass weeds in a variety of broad-leaved crops. Its potential to accumulate in the food chain necessitates sensitive and reliable analytical methods for its detection in animal-derived food products. The residue definition for haloxyfop often includes its salts, esters, and conjugates. To determine the total haloxyfop residue, an alkaline hydrolysis step can be incorporated to convert these forms to the parent acid prior to analysis. Gas chromatography-tandem mass spectrometry is a powerful technique for the trace-level quantification of pesticides. However, due to the low volatility of the acidic form of haloxyfop, a derivatization step is required to facilitate its analysis by GC. This protocol provides a comprehensive procedure for the extraction, derivatization, and quantification of haloxyfop in different animal tissues.

Experimental Protocols

Sample Preparation and Homogenization

- Collect at least 100g of each animal tissue (muscle, liver, kidney, fat).
- Dice the tissue samples into small pieces (approx. 1 cm³).
- To ensure homogeneity, cryogenically grind the tissue samples using liquid nitrogen and a blender or grinder.
- Store the homogenized samples in airtight containers at -20°C until extraction.

Extraction: Modified QuEChERS Method

- Weigh 10 g (\pm 0.1 g) of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube. For fat samples, a 5 g sample size is recommended.
- Add 10 mL of water and 10 mL of acetonitrile to the tube.
- For the determination of total haloxyfop (including esters and conjugates), add 1 mL of 5 N NaOH and incubate in a water bath at 40°C for 30 minutes for alkaline hydrolysis.[\[1\]](#) Cool to room temperature before proceeding. For the analysis of the free acid only, omit this step.
- If hydrolysis was performed, neutralize the sample by adding 1 mL of 2.5 M H₂SO₄.[\[1\]](#)
- Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).[\[2\]](#)
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.[\[3\]](#) For high-fat matrices, the amount of C18 can be increased.
- Vortex the d-SPE tube for 1 minute.

- Centrifuge at 10,000 rpm for 5 minutes.

Derivatization

- Transfer 500 μ L of the cleaned extract into a clean vial.
- Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
- Add 100 μ L of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).^[4]
- Cap the vial and heat at 70°C for 30 minutes.
- Cool the vial to room temperature. The sample is now ready for GC-MS/MS analysis.

GC-MS/MS Analysis

- Gas Chromatograph: Agilent 8890 GC or equivalent
- Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent
- Injection Volume: 1 μ L, splitless
- Injector Temperature: 280°C
- GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 μ m film thickness
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 min
 - Ramp 1: 25°C/min to 200°C
 - Ramp 2: 10°C/min to 280°C, hold for 5 min
- Carrier Gas: Helium, constant flow at 1.2 mL/min
- MS Source Temperature: 230°C

- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for the GC-MS/MS method for the determination of haloxyfop.

Table 1: GC-MS/MS Parameters for Haloxyfop-TMS Derivative

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (eV)
Haloxyfop-TMS	374	73	316	15

Note: The precursor ion for the trimethylsilyl (TMS) derivative of haloxyfop is m/z 433, with a significant fragment at m/z 374.^{[4][5]} The transition m/z 374 → 73 is often used for quantification.^{[4][5]}

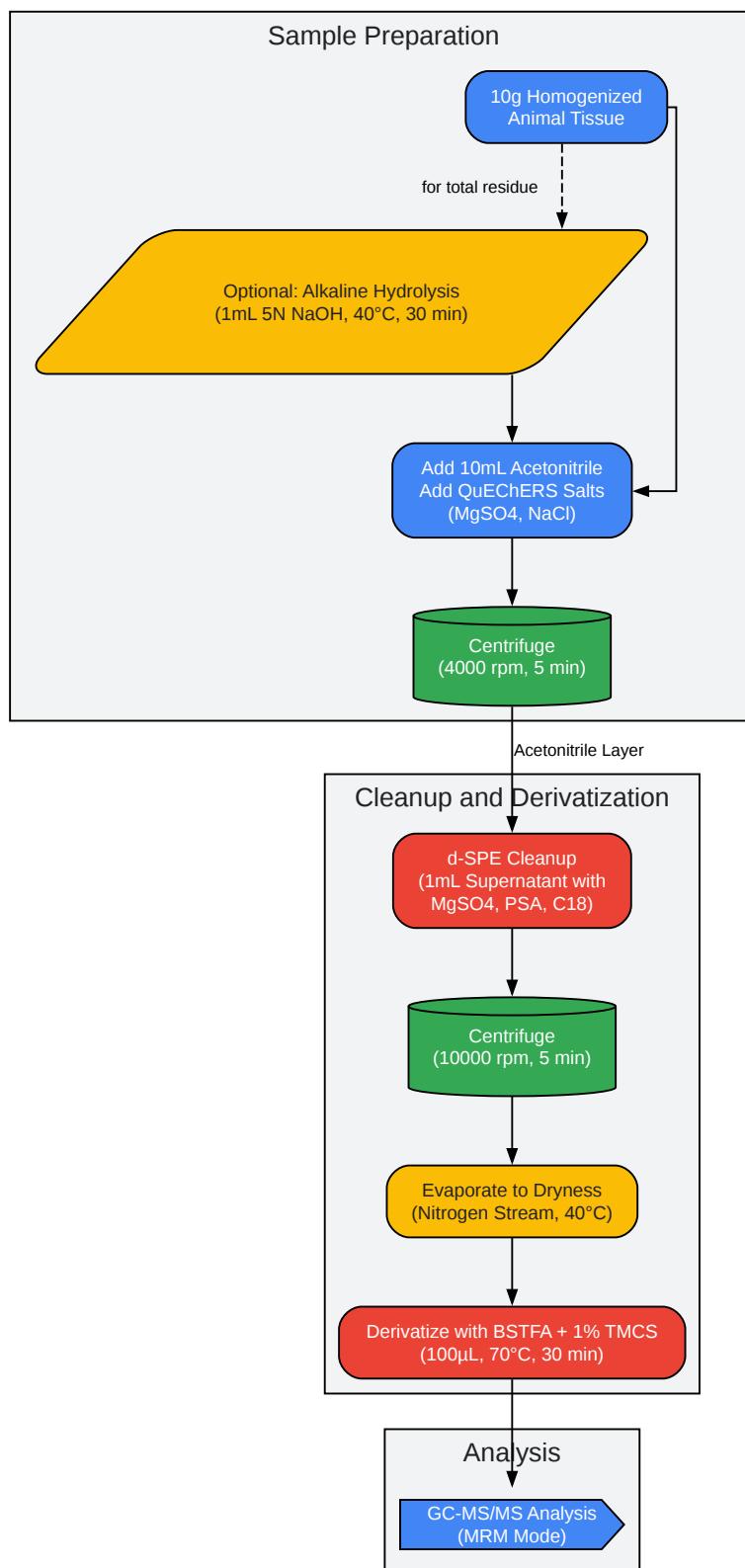
Table 2: Method Validation Parameters

Parameter	Result	Matrix	Reference
Limit of Quantification (LOQ)	2.5 ng/g (ppb)	Eggs	[4][5]
Linearity Range	1 - 50 ng/g	Eggs	[4][5]
Recovery	72.51 - 101.60%	Tobacco Leaf (LC-MS/MS)	[4]
Recovery	92.2 - 114%	Infant Formula (LC-MS/MS)	[6]
Precision (RSD%)	< 20%	General Guideline	[7]

Note: Data from various matrices are presented to indicate expected method performance.

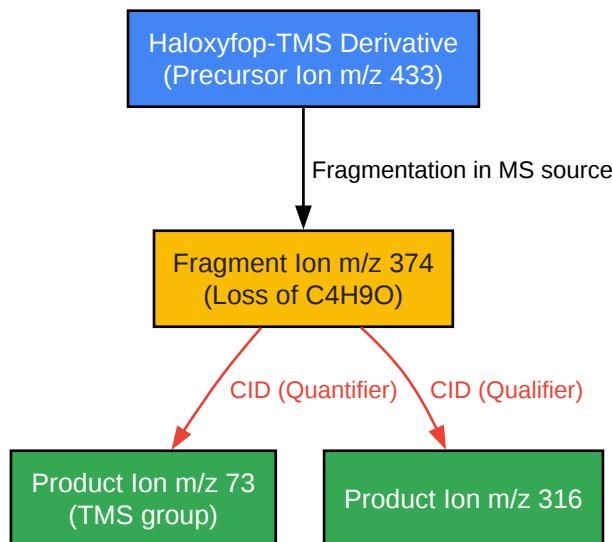
Validation should be performed for each specific animal tissue.

Visualizations



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Caption: Experimental workflow for Haloxyfop analysis in animal tissues.



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Caption: Proposed fragmentation pathway of Haloxyfop-TMS in GC-MS/MS.

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